molecular formula C17H21N5OS2 B12577458 Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-

Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-

Cat. No.: B12577458
M. Wt: 375.5 g/mol
InChI Key: ZARIPUBKXZFTRX-UHFFFAOYSA-N
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Description

Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a tetrahydrobenzo[B]thiophene ring, and a triazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrobenzo[B]thiophene core, followed by the introduction of the cyano group and the triazole moiety. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and triazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The triazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazoles. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler compound with a similar acetamide group but lacking the complex ring structures.

    Benzothiophene: Shares the thiophene ring but lacks the cyano and triazole groups.

    Triazole Derivatives: Compounds with similar triazole moieties but different substituents.

Uniqueness

The uniqueness of Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- lies in its combination of functional groups and ring structures. This combination provides a versatile platform for chemical modifications and the exploration of new biological activities, setting it apart from simpler compounds.

Properties

Molecular Formula

C17H21N5OS2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H21N5OS2/c1-10(2)15-20-21-17(22(15)3)24-9-14(23)19-16-12(8-18)11-6-4-5-7-13(11)25-16/h10H,4-7,9H2,1-3H3,(H,19,23)

InChI Key

ZARIPUBKXZFTRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(N1C)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

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